molecular formula C7H6FN3 B600164 1-(Azidomethyl)-3-fluorobenzene CAS No. 159979-97-2

1-(Azidomethyl)-3-fluorobenzene

Cat. No.: B600164
CAS No.: 159979-97-2
M. Wt: 151.144
InChI Key: BMKYIDKVBAKRAK-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-3-fluorobenzene, also known as 3-fluoro-1-azidomethylbenzene and 3-fluoro-1-azidomethylbenzene, is a synthetic organic compound with a wide range of applications in the fields of organic chemistry, materials science, and pharmaceuticals. It is a colorless, volatile liquid with a pungent odor and is soluble in most organic solvents. Its chemical formula is C6H5F-N3.

Scientific Research Applications

  • Synthesis of Triazole Derivatives : 1-(Azidomethyl)-3-fluorobenzene is used in the synthesis of 1,4-disubstituted 1,2,3-triazoles, which have potential applications in inhibiting acidic corrosion of steels (Negrón-Silva et al., 2013).

  • Labeling of Peptides for PET Imaging : This compound is instrumental in the development of a novel solid-phase synthesis approach for preparing clickable peptides. These peptides are labeled with 1-(azidomethyl)-4-[(18)F]-fluorobenzene for positron emission tomography (PET) imaging, highlighting its role in medical imaging technology (Thonon et al., 2009).

  • Organometallic Chemistry : It is involved in organometallic chemistry and transition-metal-based catalysis, where fluorobenzenes, like this compound, are recognized as versatile solvents. Their fluorine substituents influence their interaction with metal centers, making them useful in various chemical reactions (Pike et al., 2017).

  • Electrochemical Fluorination : This compound plays a role in the electrochemical fluorination of aromatic compounds. Such processes are crucial in the synthesis of various fluorinated organic compounds, which have numerous applications in pharmaceuticals and agrochemicals (Momota et al., 1998).

  • Labeling of siRNA for PET Imaging : Similar to peptides, this compound is also used for labeling siRNA with fluorine-18 for PET imaging. This highlights its role in enhancing the imaging capabilities for studying the distribution and dynamics of siRNA in vivo (Mercier et al., 2011).

  • Study of C−H···F Interactions : Research on this compound contributes to understanding C−H···F interactions in fluorobenzenes. Such studies are significant in crystallography and molecular interaction analysis, which are fundamental in drug design and material science (Thalladi et al., 1998).

Properties

IUPAC Name

1-(azidomethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-7-3-1-2-6(4-7)5-10-11-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKYIDKVBAKRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655817
Record name 1-(Azidomethyl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159979-97-2
Record name 1-(Azidomethyl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Azidomethyl)-3-fluorobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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